Cas no 54255-79-7 (2-(2-chloro-5-nitrophenyl)-1h-benzimidazole)
2-(2-chloro-5-nitrophenyl)-1h-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Chloro-5-nitrophenyl)-1H-benzimidazole
- 2-(2-chloro-5-nitrophenyl)benzimidazole
- SureCN2689294
- 1h-benzimidazole,2-(2-chloro-5-nitrophenyl)-
- 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole
- KB-204850
- 2-(2-chloro-5-nitro-phenyl)-1H-benzoimidazole
- I14-12606
- AC1N0C5P
- 1H-Benzimidazole, 2-(2-chloro-5-nitrophenyl)-
- DTXSID10397933
- 54255-79-7
- H11133
- AKOS015899260
- SCHEMBL2689294
- 2-(2-chloro-5-nitrophenyl)-1h-benzimidazole
-
- Inchi: 1S/C13H8ClN3O2/c14-10-6-5-8(17(18)19)7-9(10)13-15-11-3-1-2-4-12(11)16-13/h1-7H,(H,15,16)
- InChI Key: MVUVFJQTTAIWDX-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C1=NC2C=CC=CC=2N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 273.03064
- Monoisotopic Mass: 273.0305042g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 74.5Ų
Experimental Properties
- PSA: 71.82
2-(2-chloro-5-nitrophenyl)-1h-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003198-5g |
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole |
54255-79-7 | 97% | 5g |
$757.50 | 2023-09-01 | |
| Chemenu | CM521891-1g |
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole |
54255-79-7 | 97% | 1g |
$247 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623635-1g |
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole |
54255-79-7 | 98% | 1g |
¥3212.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623635-5g |
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole |
54255-79-7 | 98% | 5g |
¥9618.00 | 2024-05-09 |
2-(2-chloro-5-nitrophenyl)-1h-benzimidazole Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-(2-chloro-5-nitrophenyl)-1h-benzimidazole
Comprehensive Overview of 2-(2-Chloro-5-Nitrophenyl)-1H-Benzimidazole (CAS No. 54255-79-7)
2-(2-Chloro-5-nitrophenyl)-1H-benzimidazole (CAS No. 54255-79-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule features a benzimidazole core linked to a 2-chloro-5-nitrophenyl substituent, making it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, fluorescence probes, and coordination chemistry due to its unique electronic properties.
The compound's structural motif aligns with current trends in green chemistry and sustainable synthesis, addressing growing concerns about environmentally friendly production methods. Its nitro and chloro functional groups enable diverse chemical transformations, which is why it frequently appears in literature discussing catalysis optimization and molecular design. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to characterize its purity and reactivity.
In the context of AI-driven drug development, 2-(2-chloro-5-nitrophenyl)-1H-benzimidazole serves as a valuable scaffold for virtual screening libraries. Computational chemists leverage its QSAR (Quantitative Structure-Activity Relationship) profiles to predict interactions with biological targets, a topic frequently searched in academic databases. The compound’s thermal stability also makes it relevant for high-performance polymers, a trending sector in material sciences.
From an industrial perspective, scalability and cost-effective synthesis routes for CAS 54255-79-7 are hot topics. Patent analyses reveal innovations in microwave-assisted reactions and flow chemistry to enhance yield. Environmental scientists explore its biodegradation pathways, responding to public interest in chemical safety and regulatory compliance.
Ongoing studies investigate the compound’s role in photodynamic therapy and OLED materials, aligning with breakthroughs in renewable energy and medical technology. Its electron-withdrawing properties are critical for designing organic semiconductors, a field dominating nanotechnology discussions. As research progresses, 54255-79-7 continues to bridge gaps between academia and industrial applications.
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